4-bromo-1-methyl-1H-Indole-7-carboxylic acid 4-bromo-1-methyl-1H-Indole-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17202918
InChI: InChI=1S/C10H8BrNO2/c1-12-5-4-6-8(11)3-2-7(9(6)12)10(13)14/h2-5H,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol

4-bromo-1-methyl-1H-Indole-7-carboxylic acid

CAS No.:

Cat. No.: VC17202918

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-1-methyl-1H-Indole-7-carboxylic acid -

Specification

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
IUPAC Name 4-bromo-1-methylindole-7-carboxylic acid
Standard InChI InChI=1S/C10H8BrNO2/c1-12-5-4-6-8(11)3-2-7(9(6)12)10(13)14/h2-5H,1H3,(H,13,14)
Standard InChI Key IVPFBWIPXSPSQT-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C(C=CC(=C21)C(=O)O)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The indole core of 4-bromo-1-methyl-1H-indole-7-carboxylic acid consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substituents include:

  • Bromine at the 4-position, which enhances electrophilic substitution reactivity .

  • Methyl group at the 1-position, influencing steric and electronic properties .

  • Carboxylic acid at the 7-position, enabling hydrogen bonding and salt formation .

The SMILES notation for this compound is CN1C=C(C2=C1C(=CC=C2)Br)C(=O)O\text{CN1C=C(C2=C1C(=CC=C2)Br)C(=O)O}, and its InChIKey is YUZSHCRKAFZOHD-UHFFFAOYSA-N\text{YUZSHCRKAFZOHD-UHFFFAOYSA-N} .

Comparative Analysis with Analogues

Table 1 compares 4-bromo-1-methyl-1H-indole-7-carboxylic acid with structurally related compounds:

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituent Positions
4-Bromo-1H-indole-7-carboxylic acid C9H6BrNO2\text{C}_{9}\text{H}_{6}\text{BrNO}_{2}240.054-Br, 7-COOH
7-Bromo-1-methylindole-3-carboxylic acid C10H8BrNO2\text{C}_{10}\text{H}_{8}\text{BrNO}_{2}253.987-Br, 1-CH₃, 3-COOH
Methyl 4-bromo-1H-indole-7-carboxylate C10H8BrNO2\text{C}_{10}\text{H}_{8}\text{BrNO}_{2}254.084-Br, 7-COOCH₃

The methyl ester derivative (Table 1, row 3) serves as a precursor for synthesizing the carboxylic acid via hydrolysis .

Synthesis and Manufacturing

Patent-Based Synthetic Routes

While no direct synthesis of 4-bromo-1-methyl-1H-indole-7-carboxylic acid is documented, the preparation of its positional isomer (4-bromo-7-methylindole-2-carboxylic acid) offers a template . Key steps include:

  • Condensation: Reacting 5-bromo-2-methylphenylhydrazine hydrochloride with ethyl pyruvate in ethanol.

  • Cyclization: Using anhydrous zinc chloride in ethylene glycol at 160°C under nitrogen .

  • Hydrolysis: Treating the ethyl ester intermediate with NaOH or KOH to yield the carboxylic acid .

Adapting this method for the 7-carboxylic acid variant would require adjusting starting materials to introduce the methyl group at the 1-position.

Reaction Optimization

  • Catalyst: Zinc chloride (0.288 mol per 0.144 mol substrate) achieves 59.9–66.1% cyclization yields .

  • Solvent Systems: Ethylene glycol (bp 196–198°C) enables high-temperature cyclization without decomposition .

  • Hydrolysis Conditions: 10% NaOH in ethanol at room temperature provides 76% yield of the carboxylic acid .

Physicochemical Properties

Thermal Characteristics

Data extrapolated from analogs suggest:

  • Melting Point: ~196–198°C (based on hydrolysis products of similar esters) .

  • Boiling Point: Estimated 455.8±30.0°C at 760 mmHg (analogous to 4-bromo-1H-indole-7-carboxylic acid) .

Spectroscopic Data

  • NMR: Expected signals include a singlet for the methyl group (~δ 3.7 ppm) and a deshielded carboxylic acid proton (~δ 12–14 ppm) .

  • MS: Predicted molecular ion peak at m/z 252.97 ([M]⁺) with fragmentation patterns consistent with bromine loss .

Applications and Biological Relevance

Pharmaceutical Intermediate

Indole derivatives are pivotal in drug discovery. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl groups, while the carboxylic acid enables amide bond formation . Potential targets include:

  • Kinase Inhibitors: Structural similarity to ATP-binding site inhibitors.

  • Anticancer Agents: Brominated indoles exhibit cytotoxicity via DNA intercalation .

Material Science

The planar indole core and electron-withdrawing groups make this compound a candidate for organic semiconductors or luminescent materials .

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